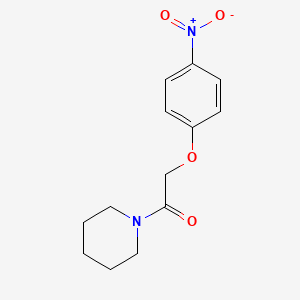![molecular formula C11H19NO4S B2848756 2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid CAS No. 2225141-42-2](/img/structure/B2848756.png)
2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H19NO4S. It is characterized by the presence of a thiolane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced via a nucleophilic substitution reaction, where the thiolane derivative reacts with a halogenated acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Free amine derivatives.
Aplicaciones Científicas De Investigación
2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-{[(Tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid is unique due to its specific structural features, such as the thiolane ring and the Boc-protected amino group. These features confer distinct reactivity and functional properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]thiolan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-11(6-8(13)14)4-5-17-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMYMXHDEIQXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCSC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-Dihydrospiro[1-benzopyran-2,4'-oxane]-4-amine hydrochloride](/img/structure/B2848673.png)

![N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2848677.png)

![2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2848680.png)
![N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide](/img/structure/B2848681.png)
![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)

![N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2848687.png)


![2-(2,4-Difluorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2848693.png)

